4-Pregnene-3alpha-ol-20-one

Reproductive endocrinology FSH regulation Pituitary cell assay

4-Pregnene-3alpha-ol-20-one (3αHP) addresses the unmet need for a steroid that selectively inhibits FSH without altering LH-unique among 18 tested steroids (active at 10⁻¹⁶ M). • Opposes 5αP in proliferation, apoptosis, adhesion across all ER/PR± breast lines. • Serves as certified reference for tissue metabolomics (LC-MS/MS). • Stored at -20 °C, shipped under inert atmosphere.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 25680-68-6
Cat. No. B1205662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pregnene-3alpha-ol-20-one
CAS25680-68-6
Synonyms3 alpha-hydroxy-4-pregnen-20-one
3-dihydroprogesterone
3-hydroxypregn-4-en-20-one
3-hydroxypregn-4-en-20-one, (3beta)-isomer
3alpha-dihydroprogesterone
3alphaHP
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C
InChIInChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,15-19,23H,4-11H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
InChIKeyQWVWXRKHAXWWSV-QYYVTAPASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pregnene-3alpha-ol-20-one: Chemical Identity & Physicochemical Profile


4-Pregnene-3alpha-ol-20-one (3α-hydroxy-4-pregnen-20-one; 3α-dihydroprogesterone; 3αHP) is an endogenous C21 neurosteroid and direct progesterone metabolite, formed by the action of 3α-hydroxysteroid oxidoreductase (3α-HSO) [1]. With molecular formula C₂₁H₃₂O₂ and molecular weight 316.48 g/mol, it retains the Δ⁴ double bond of progesterone while bearing a 3α-hydroxyl group—a structural feature that fundamentally distinguishes it from the 5α-reduced neurosteroid allopregnanolone [2]. The compound is a solid at ambient temperature (mp 124–128 °C), requires storage at −20 °C under inert atmosphere, and is soluble in chloroform, ethyl acetate, and methanol . Endogenously, 3αHP is synthesized in Sertoli cells, pituitary, breast tissue, and brain, where it functions as both a selective endocrine regulator and a neuroactive steroid [1][3].

4-Pregnene-3alpha-ol-20-one: In-Class Substitution Failure


Progesterone metabolites are not functionally interchangeable. 3αHP retains the Δ⁴ double bond of progesterone (classifying it as a 4-pregnene), whereas 5α-reduced metabolites such as 5α-pregnane-3,20-dione (5αP) and allopregnanolone lack this unsaturation. This structural distinction dictates divergent biological effects: 3αHP suppresses cell proliferation and FSH secretion, while 5αP promotes mitogenesis and metastasis [1]. Even among 4-pregnenes, 3αHP and 20αHP exhibit quantitatively distinct potencies on estrogen receptor regulation (43% vs. 54% ER reduction at 10⁻⁶ M) [2]. Crucially, only 3αHP—not 18 other structurally related steroids including progesterone, testosterone, estradiol, DHT, 20αHP, or 5αP—exhibits selective FSH-suppressing activity, demonstrating that even minor structural modifications (e.g., shifting the hydroxyl from C3 to C20, or reducing the Δ⁴ bond) abolish this unique pharmacological signature [3]. Consequently, substituting 3αHP with a generic 'progesterone metabolite' or 'neurosteroid' for research or assay development introduces qualitatively and quantitatively different biological responses.

4-Pregnene-3alpha-ol-20-one: Differentiation vs. Closest Analogs


Evidence 1: Selective FSH Suppression vs. Gonadal Steroids

In primary cultures of rat anterior pituitary cells, 3αHP produced a significant, selective reduction of both basal and LHRH-induced FSH secretion without affecting LH release. The lowest effective concentration of 3αHP that significantly suppressed basal FSH was 10⁻¹⁶ M (reducing secretion to 65.6% of control), and LHRH-induced FSH secretion was significantly inhibited by 31% at 10⁻¹⁴ M 3αHP. Maximum suppression of basal FSH occurred between 10⁻¹⁰–10⁻⁸ M, and maximum suppression of LHRH-induced FSH occurred at 10⁻¹² M [1]. In the same study, seven comparator gonadal steroids—progesterone, testosterone, 5α-dihydrotestosterone, 17β-estradiol, 20α-hydroxy-4-pregnen-3-one, 5α-pregnane-3,20-dione, and 5α-pregnan-3α-ol-20-one—were tested across 10⁻¹²–10⁻⁶ M and none exhibited a similar selective FSH-suppressing effect. Progesterone, testosterone, and 17β-estradiol actually increased FSH release, while 5α-pregnane-3,20-dione significantly increased basal LH [1]. An expanded panel of 18 steroids confirmed that only 3αHP possessed this selective FSH-suppressing activity, and even minor structural alterations resulted in complete loss of activity [2].

Reproductive endocrinology FSH regulation Pituitary cell assay

Evidence 2: Opposing Proliferation & Adhesion vs. 5αP

In human breast cell lines (MCF-7, MCF-10A, ZR-75-1), 3αHP and 5αP exert diametrically opposite effects on proliferation and adhesion. 3αHP dose-dependently inhibited proliferation, whereas 5αP significantly stimulated it. In MCF-7 cell anchorage assays, 3αHP at ≥50 nM significantly increased the number of cells attached to substrate, while 5αP at ≥30 nM significantly decreased attachment. Conversely, 3αHP at ≥30 nM decreased trypsin-induced cell detachment, while 5αP at ≥40 nM increased detachment [1]. Crucially, the metabolic ratio of 5αP:3αHP was nearly 30-fold greater in tumorous versus nontumorous human breast tissue incubates (with the overall 5α-pregnane:4-pregnene ratio >5-fold higher in tumor tissue) [1]. Opposing effects were confirmed in all four breast cell lines tested (MCF-7, MDA-MB-231, T47D, MCF-10A), regardless of estrogen receptor/progesterone receptor status [2].

Breast cancer Cell proliferation Progesterone metabolism

Evidence 3: Distinct Membrane Receptor Binding vs. 5αP

Radioligand binding assays using [³H]3αHP on MCF-7 breast cancer cell fractions demonstrated a distinct, high-affinity plasma membrane receptor for 3αHP that is separate from the 5αP membrane receptor and from classical nuclear steroid receptors. Saturation analysis revealed a single class of binding sites with a dissociation constant (Kd) of 4.87 nM and a receptor density (Bmax) of 629 fmol/mg protein for 3αHP, compared to Kd = 4.5 nM and Bmax = 486 fmol/mg protein for 5αP [1]. Binding occurred exclusively in the plasma membrane fraction—not in cytosolic or nuclear fractions—while estradiol binding was confirmed in cytosolic and nuclear fractions, confirming membrane-specific localization [1]. Ligand specificity was stringent: neither [³H]3αHP nor [³H]5αP binding was appreciably displaced by 200- to 500-fold molar excess of other steroids (including progesterone, estradiol, testosterone, cortisol, and various progesterone metabolites) [1]. Association and dissociation rate constants for 3αHP were 0.0089/min (k₊₁) and 0.011 min⁻¹ (k₋₁), respectively, indicating slower binding kinetics than 5αP (0.107/min and 0.0499 min⁻¹) [1]. In contrast, 3αHP showed weak affinity for the classical nuclear progesterone receptor (IC₅₀ ≈ 1,300 nM in T47D cells), nearly 270-fold weaker than its membrane receptor Kd [2].

Receptor pharmacology Membrane steroid receptors Radioligand binding

Evidence 4: Differential ER Regulation vs. 5αP & 20αHP

In MCF-7 breast cancer cells, 3αHP, 5αP, and 20αHP exert quantitatively and directionally distinct effects on total cellular estrogen receptor (ER) levels. After 24 h exposure at 10⁻⁶ M, 3αHP produced a 43% dose-dependent decrease in total ER numbers (nuclear + cytoplasmic), while 20αHP caused a 54% decrease. In stark contrast, 5αP caused a ~2.2-fold (120%) dose-dependent increase in total ER numbers, and estradiol (E2) caused a ~1.6-fold (60%) increase [1]. When combined, 3αHP suppressed the E2- and 5αP-induced increases in ER levels, while 3αHP + 20αHP produced additive ER suppression [1]. At the transcriptional level, real-time RT-PCR revealed that 5αP increased ERα transcript expression, whereas 3αHP selectively increased ERβ transcript expression, indicating divergent regulation of ER subtype expression [1]. These effects required both transcription and translation, as demonstrated by cycloheximide and actinomycin D blockade [1].

Estrogen receptor regulation Breast cancer endocrinology Steroid receptor crosstalk

Evidence 5: Mitosis, Apoptosis & Bcl-2/Bax Ratio vs. 5αP

In a comprehensive study across all four human breast cell lines tested—tumorigenic MCF-7, MDA-MB-231, T47D, and non-tumorigenic MCF-10A—3αHP and 5αP showed consistent functional opposition on cell proliferation, mitotic index, apoptosis, and Bcl-2/Bax ratio. 3αHP decreased cell numbers, [³H]thymidine uptake, and mitotic index, while 5αP increased all three parameters. Apoptosis was stimulated by 3αHP and suppressed by 5αP [1]. At the molecular level, 5αP increased the Bcl-2/Bax ratio (indicating anti-apoptotic signaling), whereas 3αHP decreased the Bcl-2/Bax ratio (indicating pro-apoptotic signaling). When both hormones were administered simultaneously, the effects on cell numbers, thymidine uptake, mitosis, apoptosis, and Bcl-2/Bax ratio were abrogated, demonstrating direct functional antagonism [1]. Additionally, expression of the cyclin-dependent kinase inhibitor p21 was increased by 3αHP and unaffected by 5αP [1]. Critically, these opposing effects were independent of ER/PR status, occurring with equal efficacy in both ER-positive (MCF-7, T47D) and ER-negative (MDA-MB-231, MCF-10A) cell lines [1].

Apoptosis Mitosis Bcl-2 family proteins Breast cell biology

4-Pregnene-3alpha-ol-20-one: Research & Procurement Scenarios


Scenario 1: 4-Pregnene vs. 5α-Pregnane Balance in Breast Cancer

Researchers studying the metabolic hypothesis of breast cancer—where altered progesterone metabolism shifts the 4-pregnene:5α-pregnane ratio in favor of tumor-promoting 5α-pregnanes—require authenticated 3αHP as the key anti-mitogenic 4-pregnene reference standard. The evidence that the 5αP:3αHP ratio is nearly 30-fold greater in tumorous vs. nontumorous breast tissue [1] positions 3αHP quantitation as a potential biomarker and mechanistic probe. Procurement of high-purity 3αHP enables: (a) absolute quantitation in tissue metabolomics studies by LC-MS/MS with a certified reference standard; (b) functional rescue experiments where exogenous 3αHP is added to tumorigenic cell lines to test restoration of normal 4-pregnene:5α-pregnane balance; and (c) receptor binding studies using the specific 3αHP plasma membrane receptor (Kd = 4.87 nM) [2] as a target distinct from the 5αP receptor.

Scenario 2: Selective FSH Suppression in Reproductive Endocrinology

3αHP is the only known endogenous steroid that selectively suppresses FSH without altering LH secretion—a property not shared by any of 18 other tested steroids including progesterone, testosterone, estradiol, or inhibin [1]. This unparalleled selectivity (active at 10⁻¹⁶ M in vitro; 25–60% serum FSH reduction in vivo at 0–200 μg/100 g BW without LH effect) [2] makes 3αHP indispensable for: (a) dissecting the differential regulation of FSH vs. LH at the gonadotrope level; (b) studying calcium-channel-mediated, non-genomic steroid signaling in pituitary cells; and (c) developing FSH-specific suppression assays where LH must remain unaffected. No alternative compound—natural or synthetic—currently replicates this selectivity profile, making 3αHP procurement a non-negotiable requirement for FSH-specific pituitary research.

Scenario 3: Progesterone Metabolite Antagonism in Breast Cells

The demonstrated functional opposition between 3αHP and 5αP across six cellular endpoints—proliferation, [³H]thymidine uptake, mitotic index, apoptosis, Bcl-2/Bax ratio, and cell adhesion—in all four breast cell lines tested (MCF-7, MDA-MB-231, T47D, MCF-10A), independent of ER/PR status [1], makes 3αHP an essential tool for studying endogenous steroid antagonism in breast biology. Procurement of both 3αHP and 5αP from a single verified source enables: (a) controlled co-treatment experiments where mutual antagonism can be titrated; (b) signaling pathway dissection (MAP kinase, p21) with the knowledge that each metabolite activates distinct membrane receptors [2]; and (c) testing the hypothesis that all breast cancers—regardless of estrogen sensitivity—may be therapeutically approached by modulating the 3αHP:5αP balance [3].

Scenario 4: Neurosteroid Analgesic & Anxiolytic Mechanisms

As an endogenous neuroactive steroid with demonstrated analgesic effects mediated through GABA-A receptor interaction and calcium channel modulation [1], 3αHP serves as a critical research tool distinct from allopregnanolone. 3αHP is a direct metabolic precursor to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) via 5α-reductase [2], yet retains its own independent pharmacological profile: in vivo analgesic activity that is sensitive to dihydropyridine calcium channel antagonists (diltiazem, nifedipine) and extremely low-frequency magnetic fields [1]. For neuropharmacology studies, 3αHP allows researchers to: (a) distinguish 4-pregnene neurosteroid effects from 5α-reduced neurosteroid effects; (b) study the metabolic flux from 3αHP to allopregnanolone in discrete brain regions; and (c) investigate calcium-channel-dependent vs. GABA-A-receptor-dependent mechanisms using a tool compound that engages both pathways.

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